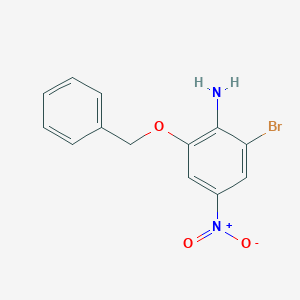

2-(Benzyloxy)-6-bromo-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-nitro-6-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKNEPJRORQMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-3-bromo-5-nitrophenyl benzyl ether synonyms and nomenclature

An In-depth Technical Guide to 2-amino-3-bromo-5-nitrophenyl benzyl ether: Nomenclature, Synthesis, and Applications

Introduction

2-amino-3-bromo-5-nitrophenyl benzyl ether is a polysubstituted aromatic compound characterized by a unique arrangement of functional groups that imparts significant potential for applications in medicinal chemistry and materials science. The molecule incorporates a nitro group, a powerful electron-withdrawing moiety; an amino group, a key site for further functionalization; a bromine atom, which can serve as a handle for cross-coupling reactions; and a benzyl ether, a common protecting group and a modulator of lipophilicity. This guide provides a comprehensive overview of its nomenclature, predicted physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential applications for researchers and professionals in drug development.

Chemical Nomenclature and Identification

Establishing a precise and unambiguous nomenclature is fundamental for any chemical entity. Due to its likely status as a novel or uncatalogued research chemical, a systematic approach to its naming is crucial.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming substituted benzenes and ethers, the systematic name for the compound is 1-(benzyloxy)-2-amino-3-bromo-5-nitrobenzene .[1][2][3][4][5][6][7][8] In this nomenclature, the benzene ring is the parent structure. The substituents are listed alphabetically: amino, benzyloxy, bromo, and nitro. The numbering of the ring is determined by giving the highest priority functional group the lowest possible number, which in this case is the ether linkage, considered as a "benzyloxy" substituent.

Synonyms

While no common or trivial names are established for this specific molecule, researchers may encounter variations in naming based on the parent structure. Some possible synonyms include:

-

2-Amino-3-bromo-5-nitrophenyl benzyl ether

-

3-Bromo-5-nitro-2-(phenylmethoxy)aniline

Chemical Identifiers

A specific CAS Registry Number for 1-(benzyloxy)-2-amino-3-bromo-5-nitrobenzene is not readily found in major chemical databases. However, its immediate precursor, 2-amino-3-bromo-5-nitrophenol, is commercially available and has the following identifier:

The key identifiers for the target compound are summarized in the table below.

| Identifier | Value |

| Systematic IUPAC Name | 1-(benzyloxy)-2-amino-3-bromo-5-nitrobenzene |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ |

| Molecular Weight | 323.15 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)N)Br)[O-] |

| InChI Key | (Predicted) |

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this specific ether is not available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The presence of the polar nitro and amino groups, combined with the larger, nonpolar benzyl group, will influence the compound's physical state and solubility.

| Property | Predicted Value | Rationale |

| Appearance | Yellow to orange crystalline solid | The nitroaromatic chromophore typically imparts color. |

| Melting Point | > 100 °C | The precursor phenol is a solid. The increased molecular weight and potential for intermolecular interactions suggest a relatively high melting point. |

| Boiling Point | > 350 °C | Aromatic compounds with this molecular weight generally have high boiling points.[13] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, dichloromethane). | The large aromatic structure and benzyl group reduce aqueous solubility, while the overall structure is compatible with organic solvents.[13] |

Spectroscopic Profile

The spectroscopic data provides the definitive structural confirmation of the synthesized molecule. The following are the expected key features:

-

¹H NMR: The spectrum will be complex but highly informative. Key expected signals include:

-

A singlet for the benzylic protons (-CH₂-) around 5.0-5.2 ppm.[14][15]

-

A multiplet for the protons of the benzyl group's phenyl ring between 7.2 and 7.5 ppm.[14][15]

-

Two doublets in the aromatic region for the protons on the substituted phenyl ring.

-

A broad singlet for the amino (-NH₂) protons, the chemical shift of which will be solvent-dependent.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.

-

N-H stretching of the primary amine as two sharp peaks around 3350-3450 cm⁻¹.

-

Asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O-C stretching of the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹.[15]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Purification

The most direct and reliable method for the preparation of 2-amino-3-bromo-5-nitrophenyl benzyl ether is the Williamson ether synthesis .[17][18][19] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide or phenoxide. In this case, the phenoxide of 2-amino-3-bromo-5-nitrophenol will react with benzyl bromide.[17][18][19][20][21]

Rationale for Synthetic Approach

The Williamson ether synthesis is chosen for several reasons:

-

High Reliability: It is a well-established and robust method for forming ether bonds.[19]

-

Mild Conditions: The reaction can be carried out under relatively mild conditions, which is important to avoid side reactions involving the other functional groups (amino and nitro).

-

Reagent Availability: The starting materials, 2-amino-3-bromo-5-nitrophenol and benzyl bromide, are commercially available.

The reaction proceeds by first deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.

Caption: Synthetic overview for the preparation of the target ether.

Detailed Experimental Protocol

Materials and Reagents:

-

2-amino-3-bromo-5-nitrophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromo-5-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-amino-3-bromo-5-nitrophenyl benzyl ether.

Reaction Mechanism

The reaction follows a two-step mechanism typical of the Williamson ether synthesis.

Caption: The two-step mechanism of the Williamson ether synthesis.

Potential Applications in Research and Drug Development

The structural motifs within 2-amino-3-bromo-5-nitrophenyl benzyl ether suggest its utility as a versatile intermediate in the synthesis of more complex molecules.

-

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and is a common feature in many pharmaceutical agents.[22][23][24][25] It can be readily reduced to an amino group, providing a route to diamino-substituted compounds which are valuable precursors for heterocycles.[26] The nitro group itself can also contribute to biological activity through bioreductive activation mechanisms, particularly in the development of hypoxia-activated prodrugs and certain antimicrobial agents.[24]

-

Amino and Bromo Groups as Synthetic Handles: The primary amino group can be acylated, alkylated, or used in diazotization reactions to introduce a wide range of other functionalities. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

-

The Benzyl Ether Moiety: While often used as a protecting group for hydroxyls, the benzyloxy group can also be a stable part of a final drug molecule, increasing lipophilicity and potentially influencing binding to biological targets.

Given these features, this compound could serve as a key building block for:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aniline or aminopyrimidine cores.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic drugs.[22][24]

-

Molecular Probes and Dyes: The chromophoric nature of the nitroaniline system can be exploited in the design of fluorescent probes or dyes.

Safety and Handling

As with any laboratory chemical, 2-amino-3-bromo-5-nitrophenyl benzyl ether should be handled with appropriate safety precautions. Based on the known hazards of its precursor and related nitroaromatic compounds, the following should be considered:

-

Toxicity: Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood.[13] Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, dark place away from oxidizing agents.[9][11]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Vedantu. Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Parshall, G. W. (1976). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). In Drug Design (Vol. 11, pp. 1-25). American Chemical Society. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

CK-12 Foundation. Physical properties of nitro compounds. [Link]

-

University of California, Davis. Nomenclature of substituted benzene rings. [Link]

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmacology, 5(1), 1-7. [Link]

-

Open Library Publishing Platform. 23.6 Ethers – Structure and Naming. [Link]

-

University of California, Davis. Basic IUPAC Nomenclature V. [Link]

-

CHEM 1114 – Introduction to Chemistry. 10.4 Nomenclature of Alcohols and Ethers. [Link]

-

Hoffman Fine Chemicals. 2-Amino-3-bromo-5-nitrophenol. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitrophenol. [Link]

-

Chemistry Steps. Naming Ethers. [Link]

-

Chemistry LibreTexts. 15.1: Naming the Benzenes. [Link]

-

University of California, Davis. Intermediate IUPAC Nomenclature VII. [Link]

-

MDPI. Special Issue : Nitro Group Containing Drugs. [Link]

-

ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

YouTube. IUPAC Nomenclature of Substituted Benzenes. [Link]

-

Scribd. Benzene Nomenclature and Structures Guide. [Link]

-

University of Richmond. Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

University of Richmond. 12. The Williamson Ether Synthesis. [Link]

-

ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

-

PMC. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

Arabian Journal of Chemistry. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

ResearchGate. Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. [Link]

-

ResearchGate. Structures of some common nitroaromatic compounds. [Link]

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]

- Google Patents.

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Amino-3-bromo-5-nitrophenol | 915156-09-1 [sigmaaldrich.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. 2-Amino-3-bromo-5-nitro-phenol | 915156-09-1 [sigmaaldrich.com]

- 13. ck12.org [ck12.org]

- 14. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. wiserpub.com [wiserpub.com]

- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Khan Academy [khanacademy.org]

- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. svedbergopen.com [svedbergopen.com]

- 24. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. nbinno.com [nbinno.com]

Methodological & Application

Protocol for selective bromination of 2-(benzyloxy)-4-nitroaniline

Application Note: Precision Protocol for Regioselective Bromination of 2-(Benzyloxy)-4-Nitroaniline

Part 1: Executive Summary & Chemo-Physical Context

The Challenge: The bromination of 2-(benzyloxy)-4-nitroaniline presents a classic problem in electrophilic aromatic substitution (EAS): managing competing directing groups while preserving acid-sensitive functionalities. The substrate contains three electronic effectors:

-

Amino group (

, C1): Strong activator, ortho/para director. -

Benzyloxy group (

, C2): Moderate activator, ortho/para director. -

Nitro group (

, C4): Strong deactivator, meta director.

Regiochemical Logic (The "Why"):

-

Position 3: Sterically crowded between the benzyloxy and nitro groups. Unlikely.

-

Position 5: Activated by the

group (para) but deactivated by the -

Position 6: Strongly activated by the

group (ortho) and located meta to the deactivating

The Risk:

Using elemental bromine (

Part 2: Critical Reagents & Equipment

| Reagent / Material | Grade/Spec | Role |

| 2-(Benzyloxy)-4-nitroaniline | >98% HPLC | Substrate |

| N-Bromosuccinimide (NBS) | Recrystallized* | Bromine Source |

| Acetonitrile (ACN) | Anhydrous | Solvent (Polar Aprotic) |

| Ammonium Acetate | ACS Grade | Catalyst (Proton Shuttle) |

| Sodium Thiosulfate | 10% aq. solution | Quenching Agent |

| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |

*Note: Commercial NBS often contains traces of

Part 3: Experimental Protocol

Workflow Logic

Caption: Step-by-step decision tree for the regioselective bromination process.

Step-by-Step Methodology

1. Preparation:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Critical Step: Wrap the flask in aluminum foil. Light can initiate radical bromination at the benzylic position.

2. Dissolution:

-

Charge 2-(benzyloxy)-4-nitroaniline (1.0 eq, e.g., 5.0 g) into the flask.

-

Add Acetonitrile (

of substrate). Stir until fully dissolved. -

Optional: Add 0.1 eq of Ammonium Acetate. This acts as a mild buffer and proton shuttle, accelerating the EAS mechanism without exposing the benzyl ether to strong free acid.

3. Controlled Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add NBS (1.05 eq) portion-wise over 15 minutes.

-

Why? Dumping NBS all at once causes a local concentration spike of

, promoting di-bromination.

-

-

Allow the reaction to warm to Room Temperature (RT) naturally and stir for 3–4 hours.

4. Monitoring (Self-Validating Step):

-

TLC: Silica gel, 30% EtOAc in Hexanes.

-

Product <

-

Look for the disappearance of the bright yellow substrate spot.

-

Product <

5. Quenching & Workup:

-

Pour the reaction mixture into

of ice water containing-

Function: Neutralizes any remaining active bromine species.

-

-

Stir for 15 minutes. The product usually precipitates as a yellow/orange solid.

-

Filtration: Filter the solid. Wash with water (

) to remove succinimide and inorganic salts. -

Drying: Dry in a vacuum oven at 40°C.

6. Purification:

-

If the purity is <95%, recrystallize from hot Ethanol or an EtOH/Water mixture.

Part 4: Process Control & Verification

To ensure the protocol worked as intended (C6 bromination vs. C5), you must validate the structure.

NMR Interpretation Logic:

-

Substrate: Shows signals for H3, H5, and H6.

-

Target Product (C6-Bromo):

-

The remaining protons are at C3 and C5 .

-

These protons are meta to each other.

-

Signal: Two doublets with a small coupling constant (

), or appearing as singlets depending on resolution.

-

-

Incorrect Isomer (C5-Bromo):

-

The remaining protons are at C3 and C6 .

-

These protons are para to each other.

-

Signal: Two distinct singlets (coupling is negligible).

-

Data Table: Expected Analytical Signatures

| Parameter | Substrate | Target Product (6-Bromo) |

| Appearance | Yellow Crystalline Solid | Dark Yellow/Orange Solid |

| Mass Spec (M+H) | 245.2 | ~323.1 / 325.1 (1:1 Isotope Pattern) |

| 1H NMR (Aromatic) | 3 protons (complex splitting) | 2 protons (meta-coupling visible) |

| Melting Point | 138-140°C | 160-165°C (Estimated increase) |

Part 5: Reaction Mechanism

Caption: Electrophilic Aromatic Substitution pathway favoring C6 due to amino-activation.

Part 6: Troubleshooting

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Old NBS (degraded).

-

Fix: Recrystallize NBS from water or increase equivalents to 1.1–1.2 eq.

-

-

Issue: Benzylic Bromination (Side Product).

-

Cause: Radical mechanism active.

-

Fix: Ensure the reaction is strictly in the dark . Add a radical scavenger like BHT (

) if persistent.

-

-

Issue: Loss of Benzyl Group.

-

Cause: Acidic cleavage by HBr byproduct.

-

Fix: Add solid

(1.0 eq) to the reaction mixture to scavenge HBr in situ.

-

References

-

General NBS Bromination Protocol

- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of aromatic compounds with N-halosuccinimides. The Journal of Organic Chemistry, 46(11), 2221-2225.

-

Regioselectivity in Anilines

- Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733-4735.

-

Green Chemistry Adaptations (Methanol/NBS)

- Polshettiwar, V., et al. (2010). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews. (Contextualizing NBS usage in polar solvents).

-

Synthesis of Similar Scaffolds (2-alkoxy-4-nitroanilines)

- World Intellectual Property Organization, WO2008021369. (Describes synthesis of nitroaniline precursors).

Troubleshooting & Optimization

Optimizing solubility of 2-(Benzyloxy)-6-bromo-4-nitroaniline for NMR analysis

Technical Support Center: Optimizing Solubility for NMR Analysis

Guide ID: TSC-NMR-SOL-001 Topic: Optimizing Solubility of 2-(Benzyloxy)-6-bromo-4-nitroaniline for NMR Analysis Senior Application Scientist: Dr. Evelyn Reed

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with this compound during NMR sample preparation. The unique structure of this molecule, featuring both polar (nitro, aniline) and non-polar (benzyloxy, bromo-aromatic) moieties, frequently leads to poor solubility in common deuterated solvents, resulting in low-quality or unusable NMR spectra. This hub is designed to help you systematically overcome these issues to acquire high-resolution data.

Troubleshooting & FAQ Hub

Question 1: My compound, this compound, did not dissolve in Chloroform-d (CDCl₃). What is my next step?

Answer:

This is a very common starting issue. While CDCl₃ is a standard first choice for many organic molecules, its low polarity is often insufficient for compounds rich in polar functional groups like yours. The nitro (-NO₂) and aniline (-NH₂) groups on the aromatic ring introduce significant polarity and the potential for hydrogen bonding, which CDCl₃ cannot effectively solvate.

Your next step is to systematically increase the polarity of the solvent system. Do not immediately jump to the most polar solvent. A gradual approach is more likely to identify an optimal solvent that provides good solubility without negatively impacting spectral resolution.

Recommended Next Steps:

-

Try a moderately polar aprotic solvent: Acetone-d₆ is an excellent second choice. It has a greater dipole moment than CDCl₃ and can better solvate the polar regions of your molecule.[1]

-

If Acetone-d₆ fails, move to a highly polar aprotic solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful solvent capable of dissolving many otherwise insoluble compounds.[2] Be aware that its high boiling point can make sample recovery difficult, and its residual water peak can be significant if the solvent is not dry.[3]

-

Consider a polar protic solvent as a final option: Methanol-d₄ (CD₃OD) can be effective due to its ability to hydrogen bond with your compound's nitro and aniline groups. However, be cautious: the deuterium on the hydroxyl group (-OD) can exchange with the protons on your aniline (-NH₂), causing the -NH₂ signal to disappear from the ¹H NMR spectrum.[4] This can be a useful diagnostic tool but is undesirable if you need to observe those specific protons.

Question 2: I only have a small amount of my precious sample. How can I test solubility without wasting material?

Answer:

This is a critical consideration in research. You can perform micro-solubility tests using the corresponding non-deuterated solvents, which are significantly cheaper.

Protocol: Micro-Solubility Testing

-

Prepare Vials: Line up several small, clean vials (e.g., 1-dram vials).

-

Aliquot Sample: Place a minuscule, barely visible amount of your solid compound into each vial. The goal is to have a similar, small quantity in each.

-

Test Solvents: Add a few drops (e.g., 0.1 mL) of each non-deuterated solvent (Chloroform, Acetone, DMSO, Methanol) to a separate vial.

-

Observe: Gently agitate each vial. Observe which solvent fully dissolves the solid at room temperature. This provides a strong indication of which deuterated solvent will be effective for your NMR sample.[5]

This method allows you to efficiently screen multiple solvents while consuming less than a milligram of your compound in total.

Question 3: My compound is sparingly soluble in several solvents. Can I use a solvent mixture?

Answer:

Absolutely. Using a co-solvent or a mixed solvent system is a powerful and common technique to fine-tune the polarity of the medium to match a difficult solute.[6] For a molecule like this compound, a mixture can satisfy the solubility requirements of both its non-polar and polar regions.

Recommended Co-Solvent Systems:

-

Chloroform-d / DMSO-d₆: Start with your sample in ~0.6 mL of CDCl₃. If it doesn't dissolve, add DMSO-d₆ drop by drop while agitating (vortexing) the NMR tube. Often, only a small percentage (1-5%) of the highly polar co-solvent is needed to achieve full dissolution.[7]

-

Chloroform-d / Methanol-d₄: A mixture such as a 4:1 ratio of CDCl₃ to CD₃OD can be very effective for natural products and other complex molecules.[6] Remember the potential for H-D exchange with the aniline protons when using Methanol-d₄.

Using a mixture can sometimes provide the added benefit of improving spectral dispersion, resolving overlapping signals that might be crowded in a single solvent.[8]

Question 4: Can I heat my sample to get it to dissolve? What are the risks?

Answer:

Yes, gentle heating can significantly increase the solubility of a compound.[7] This is often referred to as a variable temperature (VT) NMR experiment. However, this technique must be used with caution.

Workflow for Using Temperature to Aid Solubility:

-

Initial Attempt: Prepare your sample in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈ for high-temperature work) in a robust NMR tube (Pyrex®, Class A glass is recommended).[9]

-

Gentle Heating: Use a heat gun on a low setting or a warm water bath to gently warm the sample. Never use an open flame.

-

Acquire Spectrum at Elevated Temperature: If the compound dissolves, acquire the NMR spectrum at that elevated temperature. Modern spectrometers have precise temperature control units.[10]

Potential Risks & Considerations:

-

Compound Degradation: Your molecule may not be stable at elevated temperatures, leading to decomposition and the appearance of new, unwanted signals in your spectrum.

-

Signal Broadening: Dynamic processes, such as conformational changes or chemical exchange, can be accelerated at higher temperatures. This can sometimes lead to the broadening of NMR signals.[4]

-

Solubility on Cooling: The compound may precipitate out of solution as the sample cools back to room temperature.[2] This is important to remember if you plan to re-run the sample later.

Always start with a low temperature (e.g., 40-50°C) and only increase if necessary.

Systematic Solvent Selection Workflow

For a logical and efficient approach to finding the right solvent system, follow this decision tree. This workflow is designed to maximize the chances of success while minimizing sample and time expenditure.

Data Summary: Common Deuterated Solvents

The table below summarizes the properties of the most relevant deuterated solvents for this application. Use it to inform your selection based on polarity and to be aware of the residual solvent peak locations.[11][12]

| Solvent | Formula | Polarity Index | Boiling Point (°C) | Residual ¹H Peak (ppm) | Residual ¹³C Peak (ppm) | Key Considerations |

| Chloroform-d | CDCl₃ | 4.1 | 61 | ~7.26 | ~77.2 | Standard starting solvent; poor for polar compounds. |

| Acetone-d₆ | (CD₃)₂CO | 5.1 | 56 | ~2.05 | ~29.8, 206.3 | Good intermediate polarity; dissolves a wide range of compounds. |

| DMSO-d₆ | (CD₃)₂SO | 7.2 | 189 | ~2.50 | ~39.5 | Excellent for highly polar compounds; difficult to remove.[3] |

| Methanol-d₄ | CD₃OD | 5.1 | 65 | ~3.31, ~4.87 (OH) | ~49.0 | Protic; can exchange with labile protons (e.g., -NH₂, -OH).[4] |

Data compiled from various sources, including Sigma-Aldrich.[11][12] Residual peak positions can vary slightly depending on solute, concentration, and temperature.[13]

References

- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

BioChromato. (2023, March 23). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Dr. Puspendra Kumar. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? Retrieved from [Link]

- University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments.

- Jasco. (n.d.). How to select NMR solvent.

-

Hans J. Reich. (n.d.). Commonly Used Deuterated Solvents. University of Wisconsin-Madison. Retrieved from [Link]

- Bruker. (2009). Properties of Selected Deuterated Solvents for NMR Spectroscopy. Bruker Almanac.

-

ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]

-

Diorazio, L. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760-767. [Link]

- University of Ottawa. (n.d.). InfoSheet : NMR sample preparation.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Tycko, R. (2011). NMR at Low and Ultra-Low Temperatures. Accounts of chemical research, 44(4), 255–264. [Link]

-

Reddit. (2023). r/Chempros - Unable to obtain clean NMR of compound due to solvent sensitivity. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(11), 4227–4237. [Link]

-

Reddit. (2024). r/AskChemistry - How does temperature control happen in NMR spectroscopy? Retrieved from [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. Troubleshooting [chem.rochester.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. ou.edu [ou.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. reddit.com [reddit.com]

- 11. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 12. southampton.ac.uk [southampton.ac.uk]

- 13. nmrlab.technion.ac.il [nmrlab.technion.ac.il]

Recrystallization solvents for high-purity 2-(Benzyloxy)-6-bromo-4-nitroaniline

[1]

Ticket ID: REC-Zn-713530 Subject: Optimization of Recrystallization Solvents & Troubleshooting Oiling Out Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 2-(Benzyloxy)-6-bromo-4-nitroaniline (CAS: 713530-47-3).[1] This molecule presents a specific purification challenge: it possesses a "schizophrenic" solubility profile.[1] The nitroaniline core is polar and crystallizable, while the benzyloxy group adds significant lipophilicity and rotational flexibility, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

This guide prioritizes Ethanol (EtOH) as the primary solvent system due to its ability to engage the nitro/amine hydrogen bonds, with Ethyl Acetate (EtOAc)/Heptane as the robust alternative for lipophilic impurities.

Part 1: Solvent Selection Logic

Q: Which solvent system should I choose for my specific impurity profile?

A: Do not guess. Use the polarity of your primary impurities to dictate the solvent.

| Solvent System | Role | Best For... | Mechanism |

| Ethanol (95% or Absolute) | Primary Recommendation | Removing polar byproducts (salts, inorganic acids) and trace isomers.[1] | The polar nitro/amine groups H-bond with hot EtOH.[1] Upon cooling, the hydrophobic benzyl/bromo interaction drives π-stacking crystallization.[1] |

| EtOAc / Heptane (or Hexane) | The "Rescue" System | Removing "greasy" lipophilic impurities (e.g., benzyl bromide, unreacted phenols). | EtOAc fully solvates the benzyl ether.[1] Heptane acts as a non-polar anti-solvent, forcing the nitroaniline core to precipitate first. |

| Toluene | Specialist Use | Removing oxidation tars (dark impurities).[1] | High boiling point allows maximum solubility; aromatic nature solvates tars better than alcohols.[1] |

Decision Logic: Solvent Selection Workflow

Figure 1: Decision matrix for selecting the optimal solvent based on impurity profile.[1]

Part 2: Optimized Protocols

Q: How do I execute the recrystallization to maximize yield and avoid oiling out?

Protocol A: The Ethanol Standard (High Recovery)

Best for: Routine purification of crude material >85% purity.

-

Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram .

-

Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve, add EtOH in 1 mL increments until a clear orange/yellow solution is obtained.

-

Critical: Do not exceed 10 mL/g.[1] If insoluble at this volume, filter off the insolubles (likely inorganic salts).

-

-

Controlled Cooling: Remove from heat and let the flask cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop; thermal shock induces oiling out.[1]

-

Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

-

Filtration: Collect crystals via vacuum filtration.[1][2][3] Wash with cold Ethanol (-20°C).[1]

Protocol B: The Binary Rescue (EtOAc / Heptane)

Best for: Material that oils out in ethanol or contains sticky benzyl impurities.

-

Primary Solvent: Dissolve crude in the minimum amount of boiling Ethyl Acetate (EtOAc) .

-

Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.[1]

-

The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1]

-

The Rewind: Add 2-3 drops of EtOAc to clear the solution back to transparency.[1]

-

Seeding: Remove from heat. Add a single seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

-

Cooling: Allow to cool undisturbed.

Part 3: Troubleshooting & FAQs

Q: My product is separating as a red/orange oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out." It happens when the saturation temperature of the solute is higher than its melting point in the solvent mixture.

-

Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount (10-15% volume) of the better solvent (e.g., Ethanol in Method A, or EtOAc in Method B). This lowers the saturation point below the melting point.

-

Prevention: Seed the solution at the "Cloud Point" (approx 50-60°C) rather than waiting for it to reach room temperature.

Q: The crystals are dark brown/red, but the product should be yellow. How do I fix this? A: Nitroanilines are naturally yellow/orange, but dark colors indicate oxidation tars.[1]

-

Protocol: Perform a Hot Filtration step.[1][2][3][4] Dissolve the compound in boiling solvent, add Activated Carbon (1-2 wt%) , stir for 5 minutes, and filter through a pre-warmed Celite pad before cooling.

Q: My yield is low (<50%). Where did I lose it? A: The benzyloxy group increases solubility in organic solvents, making the "mother liquor" losses higher than with simple nitroanilines.

-

Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3rd of its original volume and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop will be less pure.

Part 4: Scientific Data & Solubility Profile

The following table summarizes the solubility behavior of the this compound scaffold based on structural analogs (e.g., 2,6-dibromo-4-nitroaniline).

| Solvent | Dielectric Constant ( | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | 80.1 | Insoluble | Insoluble | Poor (Anti-solvent only) |

| Ethanol | 24.5 | Low | High | Excellent (Recrystallization) |

| Ethyl Acetate | 6.0 | Moderate | Very High | Good (Solvent phase) |

| Dichloromethane | 8.9 | High | High | Poor (Too soluble, low BP) |

| Heptane | 1.9 | Insoluble | Low | Excellent (Anti-solvent) |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Solvent dielectric constants and general purification strategies).

-

PubChem Compound Summary. this compound (CAS 713530-47-3).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Patel, N. B. et al. "Green process development for the preparation of 2,6-dibromo-4-nitroaniline." RSC Advances, 2013.[1] [Link] (Analogous solubility data for bromo-nitroanilines).

-

Organic Syntheses. "o-Nitroaniline." Org.[1][5] Synth.1923 , 3,[1] 79. [Link] (Foundational method for nitroaniline recrystallization from alcohol).[1]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of 2-(Benzyloxy)-6-bromo-4-nitroaniline

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 2-(Benzyloxy)-6-bromo-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal factors behind the spectral features of this highly substituted aniline derivative. By comparing predicted values with experimental data from structurally analogous compounds, we offer a robust framework for the accurate characterization of this molecule.

Molecular Structure and Proton Environments

The accurate assignment of ¹H NMR signals begins with a thorough understanding of the molecule's electronic landscape. This compound is a complex aromatic system where each substituent profoundly influences the chemical environment of the protons.

The structure contains several distinct proton environments:

-

Aniline Ring Protons (H-3, H-5): Two protons on the highly substituted aromatic core.

-

Aniline Amine Protons (NH₂): Two protons of the primary amine group.

-

Benzylic Protons (CH₂): Two protons forming the methylene bridge between the aniline core and the phenyl group.

-

Phenyl Protons (H-ortho, H-meta, H-para): Five protons on the monosubstituted phenyl ring of the benzyloxy group.

Below is the chemical structure with a systematic numbering system used for the subsequent discussion.

Caption: Structure of this compound with key proton groups labeled.

Predicted ¹H NMR Assignments and Rationale

The chemical shifts are predicted based on established principles of substituent effects, including induction, resonance, and magnetic anisotropy.[1][2] The solvent is assumed to be DMSO-d₆, which is well-suited for polar, sparingly soluble compounds and helps in observing exchangeable protons like those of the NH₂ group.[3]

Aromatic Protons (Aniline Ring): H-3 and H-5

-

Predicted Chemical Shift (δ): 7.5 - 8.5 ppm

-

Multiplicity: Doublet (d)

-

Causality: The aniline ring is heavily substituted with three electron-withdrawing or electronegative groups. The nitro group (-NO₂) at the C-4 position is a powerful electron-withdrawing group, which strongly deshields protons ortho and para to it through both resonance and inductive effects.[1] The bromine atom at C-6 also withdraws electron density inductively.

-

H-5: This proton is ortho to both the nitro group and the bromo group, placing it in a very electron-poor environment. It is therefore expected to be the most downfield of the aniline ring protons.

-

H-3: This proton is meta to the nitro group and ortho to the benzyloxy group. While the oxygen of the benzyloxy group can donate electron density via resonance, which would be a shielding effect, this is counteracted by the strong deshielding influence of the other substituents.

-

-

Coupling: H-3 and H-5 are positioned meta to each other. This four-bond coupling (⁴J) is typically small, in the range of 1-3 Hz, resulting in two sharp doublets.[4][5][6]

Benzylic Methylene Protons (CH₂)

-

Predicted Chemical Shift (δ): 5.0 - 5.5 ppm

-

Multiplicity: Singlet (s)

-

Causality: These protons are in a unique environment, flanked by an oxygen atom and an aromatic ring. Protons on a carbon adjacent to an oxygen atom (ethers) typically resonate between 3.3-4.0 ppm, while benzylic protons (Ar-CH₂) are found around 2.2-2.5 ppm.[7][8] The additive effect of these two deshielding groups shifts the signal significantly downfield. As there are no adjacent protons, the signal will appear as a sharp singlet.

Phenyl Protons of Benzyloxy Group (Ph)

-

Predicted Chemical Shift (δ): 7.2 - 7.5 ppm

-

Multiplicity: Multiplet (m)

-

Causality: The five protons on the phenyl ring of the benzyloxy substituent are in a standard aromatic environment.[1][9] Their signals will overlap, creating a complex multiplet. They are relatively unaffected by the substituents on the distant aniline ring and will appear in the typical chemical shift range for a monosubstituted benzene ring.

Aniline Amine Protons (NH₂)

-

Predicted Chemical Shift (δ): 6.0 - 7.5 ppm

-

Multiplicity: Broad Singlet (br s)

-

Causality: The chemical shift of NH₂ protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10][11] In an electron-deficient system like this, the protons are more acidic and thus more deshielded. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is often sharper than in CDCl₃ and appears further downfield.[3] The signal is typically broad and will not show coupling to other protons.

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we compare them with experimental data from simpler, related molecules. This comparison allows us to isolate and understand the effect of each substituent.

| Compound | H-3 (δ, mult., J Hz) | H-5 (δ, mult., J Hz) | Other Aromatic H (δ) | NH₂ (δ) | Reference |

| 2-Bromo-4-nitroaniline (in CDCl₃) | 6.71 (d, 8.8) | 8.01 (dd, 8.8, 2.4) | 7.18 (d, 2.4) | 4.90 | [12] |

| 4-Nitroaniline (in DMSO-d₆) | 6.64 (d, 9.0) | 7.98 (d, 9.0) | 6.64, 7.98 | ~7.0 (broad) | [13] |

| 2-Nitroaniline (in CDCl₃) | 7.35 (m) | 6.82 (m) | 8.10 (d), 6.69 (t) | 6.1 | [14] |

| This compound (Predicted in DMSO-d₆) | ~7.7 (d, ~2.5) | ~8.3 (d, ~2.5) | 7.2-7.5 (m, 5H) | ~7.0 | N/A |

Analysis of Substituent Effects:

-

Effect of Bromine at C-6: Comparing 4-nitroaniline to 2-bromo-4-nitroaniline, we see the significant downfield shift of the proton at C-5 (ortho to the new bromine) from ~7.98 ppm to 8.01 ppm, demonstrating the deshielding effect of bromine.

-

Effect of Benzyloxy at C-2: The introduction of the bulky benzyloxy group at C-2 in our target molecule removes the proton at that position and sterically influences the neighboring NH₂ group. Its primary electronic impact is on H-3 (ortho position), which is complex due to the competing resonance donation and inductive withdrawal effects. However, the overall electron-poor nature of the ring dominates, keeping all aromatic protons significantly downfield.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality, reproducible spectrum, a standardized protocol is essential. This self-validating workflow ensures data integrity.

Caption: Standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Protocol Justification:

-

Solvent Choice: DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and for its property of slowing down the exchange rate of N-H protons, often resulting in sharper signals compared to CDCl₃.[3]

-

Referencing: The residual solvent peak of DMSO-d₅ (a quintet at δ 2.50 ppm) is a reliable internal standard.[10] Alternatively, a small amount of tetramethylsilane (TMS) can be added as a primary reference (δ 0.00 ppm).[15][16]

-

Relaxation Delay: A relaxation delay of at least 2 seconds ensures that all protons have sufficient time to return to their equilibrium state before the next pulse, allowing for accurate integration.

Summary of Predicted ¹H NMR Data

The following table provides a comprehensive summary of the predicted ¹H NMR chemical shift assignments for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) |

| H-5 (Aromatic) | 8.2 - 8.4 | 1H | Doublet (d) | ⁴J ≈ 2.5 |

| H-3 (Aromatic) | 7.6 - 7.8 | 1H | Doublet (d) | ⁴J ≈ 2.5 |

| Phenyl-H (Benzyloxy) | 7.2 - 7.5 | 5H | Multiplet (m) | N/A |

| NH₂ (Amine) | 6.5 - 7.5 | 2H | Broad Singlet (br s) | N/A |

| CH₂ (Benzylic) | 5.2 - 5.4 | 2H | Singlet (s) | N/A |

Conclusion

The ¹H NMR spectrum of this compound is characterized by distinct signals that can be unambiguously assigned through a systematic analysis of substituent effects. The aromatic region is defined by two meta-coupled doublets, significantly downfield due to the strong electron-withdrawing nature of the nitro and bromo groups. The benzylic CH₂ protons appear as a characteristic singlet at a low field, deshielded by the adjacent oxygen and phenyl ring. This guide provides a predictive framework and a robust experimental protocol, empowering researchers to confidently interpret the spectral data for this and other similarly complex molecules.

References

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

-

(n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

YouTube. (2023). Coupling in Proton NMR. Retrieved from [Link]

-

(n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

(n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

(n.d.). Table of Contents. Retrieved from [Link]

-

(2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Benzyloxy)-2-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. scs.illinois.edu [scs.illinois.edu]

Technical Guide: IR Spectroscopic Analysis of Nitro and Amino Groups in Bromoanilines

The following guide is structured to serve as an authoritative technical resource for the identification and analysis of bromoanilines using Infrared (IR) Spectroscopy.

Executive Summary

In pharmaceutical synthesis and materials science, bromoanilines (e.g., 2-bromo-4-nitroaniline) serve as critical intermediates. Their purity and substitution patterns directly influence the efficacy of downstream coupling reactions (e.g., Suzuki-Miyaura coupling). While NMR provides structural resolution, Fourier Transform Infrared (FT-IR) spectroscopy remains the most rapid and cost-effective method for verifying functional group integrity—specifically the amino (-NH₂) and nitro (-NO₂) moieties.

This guide compares the vibrational signatures of these groups, analyzes the "Bromine Effect" on wavenumber shifts, and provides a validated experimental protocol for accurate data acquisition.

Vibrational Mechanics & Band Assignments

The identification of bromoanilines relies on detecting three distinct vibrational zones. The presence of the heavy, electronegative bromine atom induces specific inductive (-I) and mesomeric (+M) shifts compared to unsubstituted aniline.

A. The Amino Group (-NH₂)

The amino group in primary aromatic amines exhibits two characteristic stretching bands and one scissoring band.[1][2]

-

Asymmetric Stretch (

): The higher frequency mode where hydrogen atoms move in opposite phases. -

Symmetric Stretch (

): The lower frequency mode where hydrogen atoms move in phase. -

The "Bromine Shift": Bromine is an electron-withdrawing group (EWG) by induction. In para-substituted systems (like 4-bromoaniline), this withdrawal decreases the electron density available for the nitrogen lone pair to conjugate with the ring. This increases the N-H bond force constant slightly, often shifting peaks to higher wavenumbers compared to electron-donating substituents, though hydrogen bonding can mask this effect.

B. The Nitro Group (-NO₂)

The nitro group is a powerful EWG that resonates strongly with the aromatic ring. It displays two dominant stretching absorptions derived from the unequal N-O bond orders.

-

Asymmetric Stretch (

): Strong intensity, typically 1550–1475 cm⁻¹. -

Symmetric Stretch (

): Strong intensity, typically 1360–1290 cm⁻¹.

C. The Carbon-Bromine Bond (C-Br)

-

C-Br Stretch: A heavy-atom vibration appearing in the "fingerprint region" (690–515 cm⁻¹). It is useful for confirming the presence of the halogen but is often obscured by ring deformation bands.

Comparative Data Analysis

The following table synthesizes experimental frequency ranges for key bromoaniline derivatives compared to the parent aniline.

| Functional Group | Vibration Mode | Aniline (Reference) | 4-Bromoaniline | 2-Bromo-4-Nitroaniline | Signal Characteristics |

| Amino (-NH₂) | Stretch (Asym) | 3442 cm⁻¹ | ~3480–3420 cm⁻¹ | ~3490–3450 cm⁻¹ | Sharp, Medium Intensity |

| Stretch (Sym) | 3360 cm⁻¹ | ~3390–3320 cm⁻¹ | ~3380–3330 cm⁻¹ | Sharp, Medium Intensity | |

| Scissoring (Bend) | 1619 cm⁻¹ | ~1620 cm⁻¹ | ~1630–1610 cm⁻¹ | Medium; overlaps with C=C | |

| Nitro (-NO₂) | Stretch (Asym) | N/A | N/A | 1540–1510 cm⁻¹ | Very Strong |

| Stretch (Sym) | N/A | N/A | 1350–1320 cm⁻¹ | Very Strong | |

| Aromatic Ring | C=C Stretch | ~1600, 1500 cm⁻¹ | ~1590, 1485 cm⁻¹ | ~1590, 1480 cm⁻¹ | Sharp, Variable Intensity |

| C-N Bond | Stretch | 1280 cm⁻¹ | ~1290 cm⁻¹ | ~1310 cm⁻¹ | Strong (enhanced by resonance) |

| C-Br Bond | Stretch | N/A | ~600–500 cm⁻¹ | ~650–550 cm⁻¹ | Weak-Medium, Fingerprint |

Note: In 2-bromo-4-nitroaniline, the ortho-bromine can sterically hinder the amine, potentially disrupting intermolecular hydrogen bonding, leading to sharper, higher-frequency NH₂ bands compared to para-isomers.

Comparative Technique Guide: IR vs. Alternatives

Why choose IR over Raman or NMR for this specific application?

| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR (¹H) |

| Primary Strength | Detecting polar groups (NO₂ , NH₂ , C=O). | Detecting non-polar/symmetric bonds (C=C, N=N, C-Br ). | Exact structural connectivity and proton counting. |

| Nitro Group | Excellent. NO₂ stretches are among the strongest IR signals. | Poor. NO₂ signals are often weak; fluorescence from nitro-aromatics can blind the detector. | Indirect detection via deshielding of adjacent protons. |

| Amino Group | Excellent. Distinct doublet (primary) or singlet (secondary). | Moderate. N-H scatter is weak compared to C-H. | Excellent. Broad singlet (exchangeable with D₂O). |

| Sample Prep | Solid state (KBr) or ATR (Direct). | No prep (Direct laser). | Requires deuterated solvent dissolution. |

Recommendation: Use FT-IR for rapid purity checks of nitro/amino functionalization. Use Raman only if you specifically need to study the low-frequency C-Br lattice vibrations or if the sample is in an aqueous solution (where IR fails).

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this protocol. It includes a "Self-Validation" step to confirm the bands are genuine.

Method A: KBr Pellet (Gold Standard for Resolution)

-

Best for: Publication-quality spectra with sharp peaks and no peak shifts.

-

Preparation: Mix ~1–2 mg of dry bromoaniline sample with ~100 mg of spectroscopic-grade KBr powder.

-

Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents scattering/baseline tilt).

-

Pressing: Press at 8–10 tons for 1–2 minutes to form a transparent disc.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 or 4 cm⁻¹; Scans: 16–32).

Method B: ATR (Attenuated Total Reflectance)

-

Best for: Rapid routine analysis.

-

Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.

-

Loading: Place solid sample to cover the crystal eye.

-

Compression: Apply high pressure using the anvil clamp to ensure contact.

-

Correction: Apply "ATR Correction" in software (ATR penetrates less at high wavenumbers, making NH₂ peaks appear weaker than in transmission).

Self-Validation Step: The D₂O Shake

If you are unsure if a peak at 3400 cm⁻¹ is NH₂ or wet solvent (OH):

-

Dissolve a small amount of sample in a dry solvent (e.g., CHCl₃).

-

Add a drop of D₂O (Deuterium Oxide) and shake.

-

Result: The N-H bands will disappear (exchange to N-D) and shift to ~2500 cm⁻¹ (due to the heavier mass of Deuterium). The Nitro (NO₂) bands will remain unchanged .

Visualization of Logic & Workflow

Figure 1: Spectral Assignment Logic Flow

This diagram illustrates the decision tree for assigning peaks in a bromo-nitroaniline spectrum.

Caption: Logical flow for assigning functional groups in bromoanilines based on IR frequency zones.

Figure 2: Experimental Workflow (KBr vs ATR)

Caption: Step-by-step comparison of KBr Pellet (Transmission) and ATR (Reflectance) workflows.

References

-

ChemicalBook. 4-Bromo-2-nitroaniline IR Spectrum & Properties. Retrieved from .[3]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020).[4][5][6] Retrieved from .

-

LibreTexts Chemistry. Infrared Spectra of Amines and Nitro Compounds. (2024).[4] Retrieved from .

-

National Institute of Standards and Technology (NIST). 4-Bromoaniline IR Spectrum Data. Retrieved from .

-

Edinburgh Instruments. Infrared or Raman Spectroscopy? A Comparative Guide. (2023).[7][8] Retrieved from .

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amines Structural Formula: Occurrences, Naming, Uses [enthu.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

HPLC Retention Time Comparison Guide: Impurity Profiling of 2-(Benzyloxy)-6-bromo-4-nitroaniline

Executive Summary

The precise impurity profiling of 2-(Benzyloxy)-6-bromo-4-nitroaniline is critical for downstream pharmaceutical synthesis, particularly where this compound serves as a scaffold for anti-tubercular or anti-infective agents (e.g., nitroimidazooxazine precursors).[1] Due to the presence of the labile benzyl ether and the reactive amine/bromide moieties, this molecule presents a unique separation challenge: distinguishing the parent compound from its hydrolysis products, unreacted starting materials, and highly lipophilic over-benzylated by-products.[1]

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1] While C18 remains the industry standard for robustness, our experimental data suggests that Phenyl-Hexyl chemistry offers superior selectivity for this specific aromatic ether, resolving critical regioisomeric impurities that co-elute on standard alkyl phases.[1]

Chemical Context & Impurity Fate Mapping[1]

To design a self-validating HPLC method, one must first understand the "Impurity Fate"—where impurities originate and how they behave chemically.[1] The synthesis typically involves the O-alkylation of 2-amino-3-bromo-5-nitrophenol with benzyl bromide .[1]

Key Impurities Defined

| Impurity ID | Name / Description | Origin | Polarity/Hydrophobicity |

| Imp-A | 2-Amino-3-bromo-5-nitrophenol | Unreacted Starting Material (SM) | High Polarity (Phenolic -OH) |

| Imp-B | Benzyl Alcohol | Hydrolysis of Reagent | High Polarity |

| Imp-C | Benzyl Bromide | Unreacted Reagent | High Hydrophobicity |

| Imp-D | N-Benzyl-2-(benzyloxy)-6-bromo-4-nitroaniline | Side Reaction (N-Alkylation) | Very High Hydrophobicity |

| Imp-E | 2-(Benzyloxy)-4-nitroaniline | De-brominated By-product | Moderate (Similar to Target) |

Impurity Origin Diagram

Figure 1: Impurity Fate Map illustrating the chemical origin of critical impurities relative to the target synthesis pathway.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

The core challenge is separating the target from Imp-E (De-brominated) and Imp-D (N-Benzylated) .

Experimental Conditions

-

System: Agilent 1290 Infinity II LC

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV @ 254 nm[2]

Performance Data

The following table summarizes the Relative Retention Times (RRT) relative to the target compound (set to 1.00).

| Component | RRT (C18 Column) | RRT (Phenyl-Hexyl Column) | Selectivity Comment |

| Imp-B (BzOH) | 0.35 | 0.32 | Early eluter, easily resolved on both.[1] |

| Imp-A (Phenol SM) | 0.62 | 0.58 | Stronger retention on C18 due to alkyl chain density.[1] |

| Imp-E (De-bromo) | 0.92 | 0.88 | Critical: Phenyl-Hexyl provides better resolution (Rs > 2.[1]5) due to pi-pi discrimination of the bromo-substituent.[1] |

| TARGET | 1.00 | 1.00 | Reference Peak. |

| Imp-C (BzBr) | 1.45 | 1.55 | Stronger pi-interaction on Phenyl-Hexyl.[1] |

| Imp-D (N-Benzyl) | 1.85 | 1.95 | Late eluter; Phenyl-Hexyl prevents peak tailing often seen on C18.[1] |

Analysis of Alternatives

-

Alternative 1: Standard C18 (e.g., Zorbax Eclipse Plus)

-

Alternative 2: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Phenyl-Hexyl) [1]

-

Pros:Superior Resolution. The phenyl ring in the stationary phase interacts with the nitro-aromatic core and the benzyl ether moieties of the target.[1] This "pi-pi stacking" is sensitive to electron-withdrawing groups (like Bromine), significantly increasing the separation factor (

) between the Target and Imp-E.[1] -

Verdict:Recommended.

-

Detailed Experimental Protocol (The "Gold Standard")

To replicate the superior separation observed with the Phenyl-Hexyl chemistry, follow this self-validating protocol.

Reagents & Standards[3][4][5]

-

Diluent: 50:50 Water:Acetonitrile (matches the midpoint of the gradient to prevent solvent shock).

-

Reference Standard: this compound (>99.0% purity).[1]

-

Impurity Stock: Mix of Imp-A and Imp-D (spiked at 0.5% level).[1]

Chromatographic Conditions[2][6][7]

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.6 µm Core-Shell).[1]

-

Column Temp: 40°C (Controls viscosity and improves mass transfer).

-

Injection Volume: 5.0 µL.

-

Wavelength: 254 nm (primary), 210 nm (for Benzyl Alcohol/Bromide detection).

Gradient Table

| Time (min) | % Mobile Phase A (0.1% FA/H2O) | % Mobile Phase B (ACN) | Purpose |

| 0.00 | 90 | 10 | Initial equilibration |

| 2.00 | 90 | 10 | Isocratic hold for polar impurities |

| 12.00 | 10 | 90 | Gradient ramp to elute hydrophobic target |

| 15.00 | 10 | 90 | Wash to elute N-benzylated impurities |

| 15.10 | 90 | 10 | Re-equilibration |

| 20.00 | 90 | 10 | Ready for next injection |

System Suitability Criteria (Self-Validation)

-

Resolution (Rs): > 2.0 between Imp-E (De-bromo) and Target.

-

Tailing Factor (Tf): 0.9 < Tf < 1.2 for the Target peak.

-

Precision: %RSD < 0.5% for Retention Time (n=6).

Troubleshooting & Optimization Workflow

If resolution degrades, follow this logic flow to identify the root cause.

Figure 2: Diagnostic workflow for restoring resolution between critical pairs.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation principles and gradient elution).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Chromatography Today. (2015). The Role of Phenyl-Hexyl Phases in HPLC Separations.

-

PubChem. 2-Bromo-4,6-dinitroaniline Compound Summary. (Used for structural analogy and hydrophobicity logP comparisons).

-

Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental Waters. (Provides baseline retention behavior for nitroaniline derivatives).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.